1H-Pyrazole-4-carboxaMide, 3-aMino-1-(2-Methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-4-carboxamide, 3-amino-1-(2-methylpropyl)- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This particular compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-4-carboxamide, 3-amino-1-(2-methylpropyl)- can be synthesized through various methods. One common approach involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically requires a catalyst and is carried out under reflux conditions . Another method involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis starting from readily available raw materials. The process includes purification steps such as recrystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-4-carboxamide, 3-amino-1-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and organometallic reagents are commonly employed.
Major Products:
Oxidation: Nitro-pyrazole derivatives.
Reduction: Alcohol-pyrazole derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
1H-Pyrazole-4-carboxamide, 3-amino-1-(2-methylpropyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-carboxamide, 3-amino-1-(2-methylpropyl)- involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The compound’s structure allows it to form hydrogen bonds and π-π interactions with its targets, leading to its biological effects .
Comparison with Similar Compounds
- 1H-Pyrazole-4-carboxamide, 3-amino-1-(2-methylpropyl)-
- 4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide
- 1H-Pyrazole-1-carboxamidine
Uniqueness: 1H-Pyrazole-4-carboxamide, 3-amino-1-(2-methylpropyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and reactivity compared to other pyrazole derivatives. Its structure allows for versatile modifications, making it a valuable compound in medicinal chemistry and industrial applications .
Properties
Molecular Formula |
C8H14N4O |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-amino-1-(2-methylpropyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C8H14N4O/c1-5(2)3-12-4-6(8(10)13)7(9)11-12/h4-5H,3H2,1-2H3,(H2,9,11)(H2,10,13) |
InChI Key |
VFWRDYYGWRCZFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.